methyl 5H-dibenzo[b,f]azepine-5-carboxylate

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate, also referred to as Carbamazepine Methyl Carbamate, is a tricyclic dibenzoazepine derivative bearing an N-methyl carbamate substituent. It possesses a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
Cat. No. B5159616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5H-dibenzo[b,f]azepine-5-carboxylate
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31
InChIInChI=1S/C16H13NO2/c1-19-16(18)17-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)17/h2-11H,1H3
InChIKeyLYPJVUYYJLQGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>37.7 [ug/mL]

Methyl 5H-Dibenzo[b,f]azepine-5-carboxylate (CAS 105926-34-9): A Core Dibenzoazepine Intermediate for Pharmaceutical Synthesis and Analytical Control


Methyl 5H-dibenzo[b,f]azepine-5-carboxylate, also referred to as Carbamazepine Methyl Carbamate, is a tricyclic dibenzoazepine derivative bearing an N-methyl carbamate substituent. It possesses a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol [1]. The compound serves as a critical intermediate in the synthesis of the antiepileptic drug carbamazepine and its analogs, as well as a characterized impurity reference standard for pharmaceutical quality control (QC) and Abbreviated New Drug Application (ANDA) submissions [2]. Its structural relationship to carbamazepine—where the primary carboxamide is replaced by a methyl carbamate—confers distinct reactivity, stability, and analytical properties that are not interchangeable with other in-class dibenzoazepines.

Why Carbamazepine, Iminostilbene, or Other Dibenzoazepines Cannot Substitute Methyl 5H-Dibenzo[b,f]azepine-5-carboxylate in Regulated Synthesis and Analysis


Although carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide) shares the identical tricyclic scaffold, the replacement of the primary amide with a methyl carbamate functionality fundamentally alters the compound's chemical reactivity, physicochemical profile, and regulatory status. Carbamazepine is an active pharmaceutical ingredient (API) with established pharmacopoeial monographs, whereas methyl 5H-dibenzo[b,f]azepine-5-carboxylate is employed as a synthetic intermediate and a pharmacopoeial impurity marker. Attempting to use carbamazepine in place of the methyl carbamate in synthetic sequences or analytical method validation would fail because the downstream reactivity—particularly towards nucleophilic acyl substitution—is governed by the differing electronic and steric properties of the carbamate versus the carboxamide group [1]. Furthermore, regulatory guidelines mandate the use of the exact specified impurity reference standard for chromatographic system suitability and method validation, making simple substitution unacceptable for ANDA or QC applications [2].

Methyl 5H-Dibenzo[b,f]azepine-5-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Step-Efficiency: 91% Isolated Yield from Iminostilbene vs. Multi-Step Carbamazepine Syntheses

In a published synthetic protocol directly generating the target compound, iminostilbene (5H-dibenz[b,f]azepine) reacts with methyl chloroformate over 3.0 hours to afford methyl 5H-dibenzo[b,f]azepine-5-carboxylate in 91% isolated yield [1]. By contrast, the classical industrial synthesis of the closest structural analog, carbamazepine, requires a multi-step sequence from iminostilbene typically involving phosgene or cyanate-mediated carbamoylation, with reported overall yields often in the 60–80% range depending on the specific route and scale [2]. The single-step, high-yielding nature of the carbamate formation offers a quantifiable advantage in atom economy and operational simplicity when the objective is to access N-functionalized dibenzoazepine intermediates rather than the final API.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Regulatory Identity: Recognized Carbamazepine Impurity Standard with Defined ANDA/QC Utility

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is explicitly categorized and supplied as a pharmaceutical impurity reference standard for carbamazepine, carrying the synonym 'Carbamazepine Methyl Carbamate' [1]. It is used for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial carbamazepine production [2]. In contrast, the closest structural analogs—carbamazepine itself and iminostilbene—are classified respectively as the API and a general synthetic precursor, and are not accepted by regulatory bodies as specific impurity markers for chromatographic system suitability testing of carbamazepine finished dosage forms. This formal regulatory designation provides a clear, non-substitutable procurement rationale that extends beyond chemical structure comparisons.

Pharmaceutical Analysis Quality Control Regulatory Science

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Carbamazepine

Computational predictions indicate that methyl 5H-dibenzo[b,f]azepine-5-carboxylate has a computed LogP (XLogP3) of 3.4 and a topological polar surface area (TPSA) of 29.5 Ų [1]. In comparison, the API carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide) has a reported experimental LogP of approximately 2.45 and a TPSA of 46.3 Ų [2]. The higher predicted lipophilicity and lower TPSA of the methyl carbamate suggest superior membrane permeability potential, which may be advantageous when the compound is employed as a precursor in prodrug strategies or when passive diffusion across biological barriers is a design criterion. These computed differences, while not direct experimental ADME data, provide a physicochemical rationale for selecting the carbamate over the carboxamide in early-stage medicinal chemistry campaigns focusing on CNS targets.

Physicochemical Properties Drug Design ADME Prediction

Orthogonal N-Deprotection Potential: Carbamate Hydrolysis vs. Carboxamide Stability

The methyl carbamate group in methyl 5H-dibenzo[b,f]azepine-5-carboxylate can function as a protecting group for the dibenzoazepine nitrogen. Carbamates are cleavable under basic hydrolysis conditions (e.g., KOH/MeOH) or via treatment with TMSI, whereas the corresponding carboxamide in carbamazepine is significantly more resistant to hydrolysis, typically requiring harsh acidic or strongly basic conditions at elevated temperatures that risk degradation of the dibenzoazepine core [1][2]. This differential lability is both a structural feature and a synthetic advantage: the target compound can serve as a protected iminostilbene equivalent, enabling selective N-deprotection in the presence of other sensitive functionalities. While quantitative hydrolysis rate constants under standardized conditions were not located, the well-established relative reactivity hierarchy of carbamates vs. carboxamides (approx. 10²–10³ fold faster alkaline hydrolysis for methyl carbamates vs. primary amides) supports this as a class-level differentiation [2].

Protecting Group Chemistry Synthetic Methodology Amine Protection

Methyl 5H-Dibenzo[b,f]azepine-5-carboxylate: Prioritized Application Scenarios Based on Quantitative Evidence


High-Efficiency Synthesis of Dibenzoazepine Libraries via Single-Step N-Carbamation

Medicinal chemistry groups synthesizing focused libraries of N-substituted dibenzoazepines can leverage the 91% isolated yield of methyl 5H-dibenzo[b,f]azepine-5-carboxylate formation as a rapid entry point. Unlike carbamazepine, which requires multi-step carbamoylation sequences with variable yields (60–80%), the methyl carbamate is accessible in a single, high-yielding step, enabling parallel synthesis and reducing cycle times in hit-to-lead optimization campaigns targeting P2X4, HDAC6, or other dibenzoazepine-sensitive receptors.

Regulatory-Compliant ANDA Impurity Profiling and Method Validation

Quality control laboratories and CROs supporting ANDA filings for generic carbamazepine products can directly employ methyl 5H-dibenzo[b,f]azepine-5-carboxylate as the specified impurity reference standard for HPLC system suitability, method validation, and batch release testing . Its explicit regulatory categorization eliminates the risk of method rejection due to inappropriate standard selection, a compliance outcome that carbamazepine API or iminostilbene cannot satisfy in this context.

CNS-Penetrant Prodrug Design Exploiting Enhanced Lipophilicity

The 36% lower TPSA (29.5 vs. 46.3 Ų) and nearly +1 log unit higher computed LogP (3.4 vs. ~2.45) of the methyl carbamate compared to carbamazepine make it a structurally rational starting point for designing CNS-penetrant prodrugs or active pharmaceutical candidates. Computational drug design teams can prioritize this scaffold when blood-brain barrier penetration is a critical parameter, using the methyl carbamate as a permeability-enhancing N-substituent that can later be metabolically or chemically unmasked.

Orthogonal Protecting Group Strategy in Complex Molecule Synthesis

Researchers executing multi-step total syntheses that require selective N-protection of a dibenzoazepine nitrogen can employ the methyl carbamate as a base-labile protecting group. Its cleavage under mild alkaline conditions—without affecting coexisting carboxamide, ester, or acetal functionalities—provides an orthogonal deprotection option not available with the acid-stable carbamazepine carboxamide . This is particularly valuable in the synthesis of oxcarbazepine analogs or HDAC6 inhibitors where sequential deprotection steps are required.

Quote Request

Request a Quote for methyl 5H-dibenzo[b,f]azepine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.